

What is the binding affinity of (S,R,S)-MI-1061 to MDM2?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S,R,S)-MI-1061

Cat. No.: B12371804

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(S,R,S)-MI-1061: A High-Affinity Ligand for MDM2

An In-depth Technical Guide on the Binding Affinity and Interaction with the MDM2/p53 Pathway

This technical guide provides a comprehensive overview of the binding affinity of the selective inhibitor **(S,R,S)-MI-1061** to the Murine Double Minute 2 (MDM2) protein. It is intended for researchers, scientists, and drug development professionals working in the field of oncology and targeted therapeutics. This document details the quantitative binding parameters, the experimental methodologies used for their determination, and the broader context of the MDM2-p53 signaling pathway.

Quantitative Binding Affinity Data

The binding affinity of **(S,R,S)-MI-1061** to MDM2 has been characterized by its inhibition constant (K_i) and its half-maximal inhibitory concentration (IC_{50}). These values demonstrate a highly potent interaction, positioning MI-1061 as a significant tool for investigating the MDM2-p53 signaling axis.

Compound	Parameter	Value (nM)	Assay Type
(S,R,S)-MI-1061	Ki	0.16	Competitive Binding Assay
(S,R,S)-MI-1061	IC50	4.4	Competitive Binding Assay

Experimental Protocols

The determination of the binding affinity of **(S,R,S)-MI-1061** to MDM2 is typically performed using a competitive binding assay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.^{[1][2]} This method measures the displacement of a fluorescently labeled ligand from the MDM2 protein by the unlabeled inhibitor.

Homogeneous Time-Resolved Fluorescence (HTRF) Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a fluorescently labeled ligand for binding to the GST-tagged human MDM2 protein. The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a Europium cryptate-labeled anti-GST antibody (donor) and a red-emitting fluorescent ligand (acceptor), such as MI-1061 Red Ligand.

Materials:

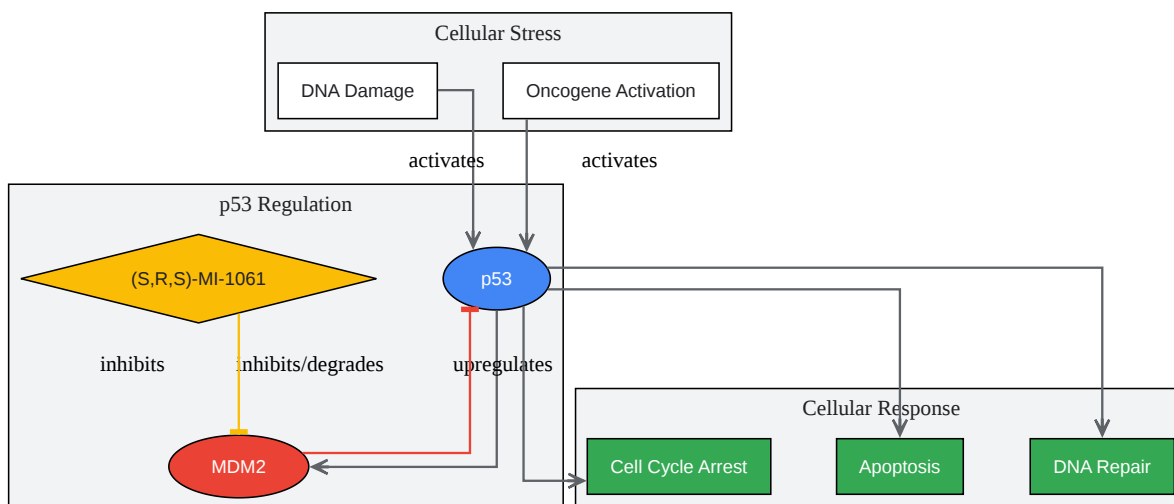
- GST-tagged human MDM2 protein
- MI-1061 Red Ligand (or other suitable fluorescently labeled MDM2 ligand)
- Anti-GST antibody labeled with Europium Cryptate
- **(S,R,S)-MI-1061** (or other test compounds)
- Assay buffer (e.g., HTRF PROTAC binding buffer)
- Low-volume 96- or 384-well white microplates
- HTRF-compatible plate reader

Procedure:

- **Compound Preparation:** A serial dilution of the test compound, **(S,R,S)-MI-1061**, is prepared in the assay buffer. A control with no inhibitor is included to determine the maximum FRET signal.
- **Reagent Preparation:** The GST-tagged MDM2 protein, the MI-1061 Red Ligand, and the anti-GST Europium Cryptate antibody are diluted to their optimal working concentrations in the assay buffer. The labeled antibody and ligand may be pre-mixed.
- **Assay Plate Setup:**
 - Dispense a fixed volume of the serially diluted test compound or buffer into the wells of the microplate.
 - Add the GST-tagged MDM2 protein to each well.
 - Add the pre-mixed HTRF detection reagents (MI-1061 Red Ligand and anti-GST Europium Cryptate antibody) to all wells.
- **Incubation:** The plate is sealed and incubated at room temperature for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.
- **Signal Detection:** The plate is read on an HTRF-compatible reader. The fluorescence is measured at two wavelengths: 665 nm (acceptor emission) and 620 nm (donor emission).
- **Data Analysis:** The ratio of the fluorescence intensities at 665 nm and 620 nm is calculated. The IC₅₀ value, the concentration of the inhibitor that causes a 50% reduction in the specific binding of the fluorescent ligand, is determined by fitting the data to a four-parameter logistic equation. The K_i value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation, which requires knowledge of the concentration and dissociation constant (K_d) of the fluorescent ligand.

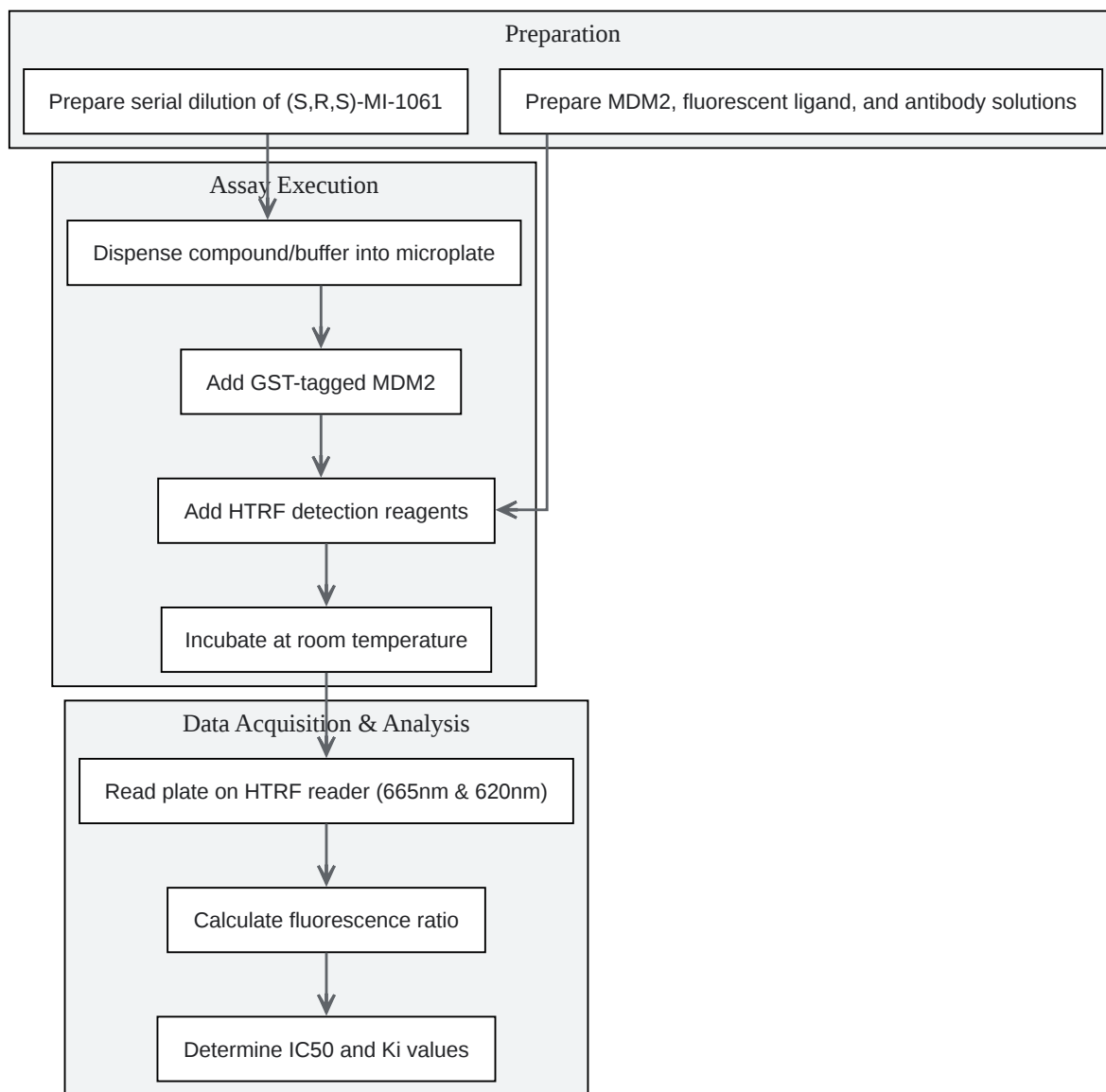
Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the biological context and experimental design, the following diagrams have been generated using Graphviz.



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Caption: The MDM2-p53 signaling pathway and the inhibitory action of **(S,R,S)-MI-1061**.



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Caption: Experimental workflow for the HTRF-based competitive binding assay.

Conclusion

(S,R,S)-MI-1061 is a highly potent inhibitor of the MDM2-p53 interaction, as evidenced by its nanomolar binding affinity.[3][4][5] The experimental protocols outlined in this guide, particularly the HTRF competitive binding assay, provide a robust framework for quantifying the potency of such inhibitors. The visualization of the MDM2-p53 pathway highlights the critical role of this interaction in cellular regulation and the therapeutic potential of inhibitors like **(S,R,S)-MI-1061** in oncology.

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- To cite this document: BenchChem. [What is the binding affinity of (S,R,S)-MI-1061 to MDM2?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12371804#what-is-the-binding-affinity-of-s-r-s-mi-1061-to-mdm2]

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